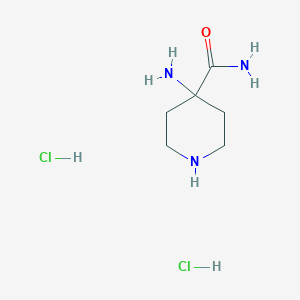

4-Aminopiperidine-4-carboxamide dihydrochloride

Description

4-Aminopiperidine-4-carboxamide dihydrochloride is a piperidine derivative featuring both an aminomethyl group and a carboxamide moiety on the piperidine ring, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, critical for drug formulation and synthetic chemistry .

Properties

IUPAC Name |

4-aminopiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c7-5(10)6(8)1-3-9-4-2-6;;/h9H,1-4,8H2,(H2,7,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINBIAJDEJWYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Aminopiperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the amination of piperidine-4-carboxamide followed by the formation of the dihydrochloride salt . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product.

Chemical Reactions Analysis

4-Aminopiperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

4-Aminopiperidine-4-carboxylic acid hydrochloride is used in several research applications, including pharmaceutical development, biochemical research, material science, analytical chemistry, and agrochemical formulations . It is a key intermediate in synthesizing pharmaceuticals, particularly for drugs that target neurological disorders . Also, it is utilized in the creation of peptide mimetics and other derivatives, highlighting its importance in the pharmaceutical industry .

Scientific Research Applications

- Pharmaceutical Development 4-Aminopiperidine-4-carboxylic acid hydrochloride is a key building block in synthesizing diverse pharmaceuticals, especially for neurological disorder treatments . Derivatives of 4-aminopiperidine are useful for treating pathological conditions or diseases in which one or more somatostatin receptors are involved .

- Biochemical Research This compound is used in studying enzyme inhibitors, which allows researchers to explore potential treatments for diseases by modulating enzyme activity . Additionally, it can help develop treatments for conditions like cancer, cystic fibrosis, diabetes, Alzheimer's disease, and infections by blocking ceramide generation .

- Material Science The compound can be incorporated into polymers to enhance their properties, making it valuable in producing advanced materials with improved durability and functionality .

- Analytical Chemistry It serves as a reagent in analytical methods, assisting in detecting and quantifying other chemical substances in complex mixtures .

- Agrochemical Formulations This chemical is being explored to develop agrochemicals, potentially leading to more effective pesticides and herbicides that are safer for the environment .

- Antimicrobial Research Derivatives of 4-aminopiperidine-4-carboxylic acid can be used to enhance the chemical stability of antimicrobial peptides, making them more resistant to digestive enzymes .

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Groups: Compounds like 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride and N,4-dimethylpiperidine-4-carboxamide hydrochloride differ in substituents (carboximidamide vs. methyl-carboxamide), impacting their reactivity and target selectivity.

- Salt Form: Dihydrochlorides (e.g., 4-Methylpiperidin-4-amine dihydrochloride ) generally exhibit higher water solubility compared to monohydrochlorides (e.g., 4-Aminopiperidin-2-one hydrochloride ), crucial for bioavailability in drug formulations .

Biological Activity

4-Aminopiperidine-4-carboxamide dihydrochloride (commonly referred to as 4-APCD) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperidine and has shown potential in various therapeutic applications, including antiviral, neuroprotective, and anticancer activities.

Antiviral Activity

Recent studies have highlighted the significant antiviral properties of 4-APCD. It has been evaluated against several coronaviruses, including:

- Human α-coronavirus NL63

- β-coronaviruses OC43

- SARS-CoV-2 variants (alpha and delta)

In vitro testing demonstrated that 4-APCD exhibits notable antiviral activity, with half-maximal effective concentrations (EC50) measured at:

- 2.5 ± 0.15 µM in Vero cells infected with NL63

- 1.5 ± 0.2 µM in MK2 cells infected with NL63.

These findings suggest that 4-APCD could be a candidate for further development as an antiviral agent.

Neuroprotective Properties

4-APCD shares structural similarities with 4-Aminopyridine (4-AP), which is known for its ability to enhance acetylcholine release by blocking potassium channels at axon terminals. This mechanism is particularly relevant in treating neurological conditions such as:

- Alzheimer’s disease

- Cognitive disorders

Research indicates that compounds similar to 4-AP may improve memory and learning capabilities by modulating cholinergic signaling pathways .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. It has been shown to inhibit the activity of specific enzymes involved in cancer progression, such as PTPN1 (Protein Tyrosine Phosphatase Non-Receptor Type 1). Inhibition of this enzyme is crucial as it has been implicated in various cancers, including leukemia and solid tumors .

Summary of Biological Activities

| Activity Type | Target/Pathway | EC50/Effect |

|---|---|---|

| Antiviral | Coronaviruses (NL63, OC43, SARS-CoV-2) | 2.5 µM (Vero), 1.5 µM (MK2) |

| Neuroprotective | Acetylcholine release | Enhances memory and learning |

| Anticancer | PTPN1 inhibition | Inhibits cancer cell proliferation |

Case Study: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 4-APCD against various strains of coronaviruses. The results indicated that the compound not only inhibited viral replication but also reduced cytopathic effects in infected cells. This positions it as a promising candidate for further clinical evaluation.

Research on Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of piperidine derivatives, including 4-APCD. The results demonstrated that these compounds could significantly improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission .

Clinical Implications

The implications of these findings are vast, suggesting that 4-APCD could be developed into therapeutic agents for treating viral infections and neurodegenerative diseases. Further research is warranted to explore its mechanisms of action and potential side effects.

Q & A

Q. What are the standard synthetic routes for 4-Aminopiperidine-4-carboxamide dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves piperidine derivatives reacting with isopropylamine and carboxylic acid derivatives under controlled conditions. Key steps include:

- Solvent Selection : Methanol or tetrahydrofuran (THF) are commonly used to enhance solubility and reaction efficiency .

- Catalysts : Acid or base catalysts (e.g., HCl, NaHCO₃) may accelerate reaction rates.

- Purification : Crystallization or column chromatography ensures high purity (>95%), critical for reproducibility in downstream applications .

Q. Optimization Strategies :

- Temperature Control : Maintain 40–60°C to minimize side reactions (e.g., over-oxidation).

- Stoichiometry : Use a 1:1.2 molar ratio of piperidine precursor to isopropylamine to drive completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for peaks at δ 3.2–3.5 ppm (piperidine ring protons) and δ 1.2 ppm (isopropyl group) .

- ¹³C NMR : Carboxamide carbonyl appears at ~170 ppm .

- IR Spectroscopy : Confirm NH₂ (3350 cm⁻¹) and C=O (1650 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peak at m/z 221.73 (M+H⁺) .

Validation : Cross-reference with PubChem or CAS databases to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in experimental design:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to ensure comparability .

- Dosage : Use dose-response curves (e.g., 1–100 µM) to differentiate between efficacy and toxicity thresholds .

- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO) to validate assay specificity .

Case Study : In antimicrobial studies, discrepancies in MIC values against P. aeruginosa were resolved by standardizing inoculum size (10⁶ CFU/mL) and growth media (Mueller-Hinton broth) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in modulating enzyme or receptor activity?

Methodological Answer:

- Target Identification :

- Pull-Down Assays : Use biotinylated derivatives to isolate binding partners from cell lysates .

- Computational Docking : Predict interactions with receptors (e.g., opioid or CNS targets) using AutoDock Vina .

- Functional Studies :

- Enzyme Inhibition : Measure IC₅₀ values via kinetic assays (e.g., fluorescence-based protease assays) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ) .

Key Findings : Structural analogs (e.g., fentanyl impurities) suggest potential µ-opioid receptor modulation, but further validation is needed .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .

- First Aid :

Documentation : Maintain SDS records (e.g., CAS 1286273-03-7) and train staff on emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.